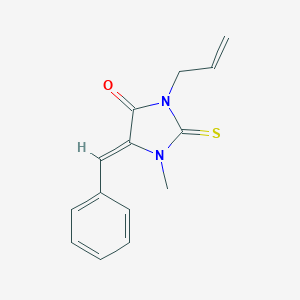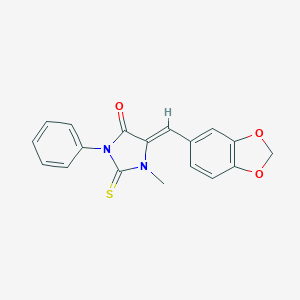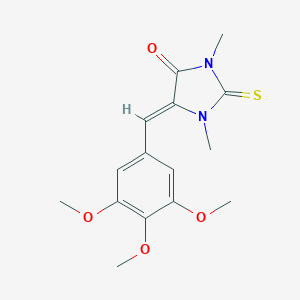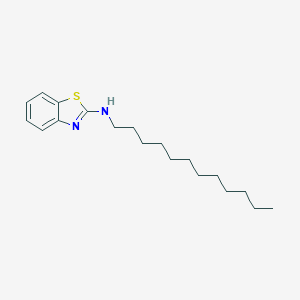![molecular formula C19H11Cl3N4O3S B303548 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTTS and has been synthesized using different methods. In
Mécanisme D'action
DTTS exerts its biological activity by inhibiting the activity of specific enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. DTTS has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, DTTS has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
DTTS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. DTTS has also been found to inhibit the activity of acetylcholinesterase, leading to the death of insects. Additionally, DTTS has been found to exhibit fluorescent properties, making it useful in the development of new fluorescent probes for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
DTTS has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. Additionally, DTTS has been found to exhibit high selectivity and potency, making it useful in the development of new drugs and pesticides. However, DTTS has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, DTTS has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of DTTS. One potential direction is the development of new drugs that target specific enzymes that are involved in the growth and proliferation of cancer cells. Another potential direction is the development of new pesticides that target specific enzymes that are involved in the nervous system of insects. Additionally, DTTS could be used in the development of new fluorescent probes for the detection of metal ions in biological samples. Finally, further research could be conducted to explore the potential applications of DTTS in other fields of scientific research.
Méthodes De Synthèse
DTTS can be synthesized using various methods, including condensation reaction and nucleophilic substitution. One of the most common methods used to synthesize DTTS is the condensation reaction between 2,4,5-trichlorophenylacetic acid and 5,6-diamino-2-furyl-1,2,4-triazine in the presence of thionyl chloride and triethylamine. The product is then treated with sodium sulfide to obtain DTTS. Other methods include the reaction between 5,6-diamino-2-furyl-1,2,4-triazine and 2,4,5-trichlorophenyl isothiocyanate in the presence of triethylamine.
Applications De Recherche Scientifique
DTTS has shown potential applications in various fields of scientific research. It has been used in the development of new drugs due to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DTTS has also been used in the development of new pesticides due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. Additionally, DTTS has been used in the development of new fluorescent probes for the detection of metal ions.
Propriétés
Nom du produit |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C19H11Cl3N4O3S |
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-10-7-12(22)13(8-11(10)21)23-16(27)9-30-19-24-17(14-3-1-5-28-14)18(25-26-19)15-4-2-6-29-15/h1-8H,9H2,(H,23,27) |
Clé InChI |
KTUPHGWIMOERIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
SMILES canonique |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)